2,2'-Pyridylisatogen tosylate
Overview
Description
2,2’-Pyridylisatogen tosylate, also known as PIT, is a purinergic P2Y receptor ligand . It displays irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems, such as the chick brain recombinant P2Y1 receptor and sympathetic/purinergic nerve stimulation .
Molecular Structure Analysis
The molecular weight of 2,2’-Pyridylisatogen tosylate is 396.42 . Its formula is C13H8N2O2.C7H8O3S . The InChI Key is MMPTYEXNPWSTOR-UHFFFAOYSA-N .Chemical Reactions Analysis
2,2’-Pyridylisatogen tosylate has been reported to display irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems .Scientific Research Applications
P2Y1 Receptor Antagonism
2,2'-Pyridylisatogen tosylate (PIT) has been shown to antagonize P2Y1 receptor signaling in a non-competitive and concentration-dependent manner without affecting nucleotide binding. This property makes it valuable in studying the human P2Y1 receptor, especially in understanding the mechanism of receptor antagonism (Gao et al., 2004).
Allosteric Modulation of P2Y Receptors
PIT acts as an allosteric modulator of P2Y receptors. It exhibits potentiation of ATP at low concentrations and antagonism at higher concentrations in recombinant P2Y1 receptors, illustrating its unique role in modulating purinergic nerve responses (Spedding et al., 2000).
Neuroprotection Studies
Studies on PIT have revealed its neuroprotective effects. It was found to be effective in protecting against brain lesions in mice, suggesting its potential in neuroprotection research. This characteristic of PIT is attributed to its role as both a P2Y receptor antagonist and a spin trap for free radicals (Menton et al., 2002).
Inhibition of Enzyme Activities in Rat Liver Microsomes
PIT inhibits certain NADPH-linked enzyme activities in microsomes isolated from rat liver. This finding is crucial for understanding the interaction of PIT with liver microsomal enzymes and its potential implications in hepatic pharmacology (Cameron et al., 1985).
Mechanism of Action
properties
IUPAC Name |
4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTYEXNPWSTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Pyridylisatogen tosylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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